molecular formula C14H10N2O2 B025161 7-Methylphenazine-1-carboxylic acid CAS No. 103942-88-7

7-Methylphenazine-1-carboxylic acid

Cat. No.: B025161
CAS No.: 103942-88-7
M. Wt: 238.24 g/mol
InChI Key: YOZYLUDVFLLAAY-UHFFFAOYSA-N
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Description

7-Methylphenazine-1-carboxylic acid is a derivative of phenazine-1-carboxylic acid, a natural product found in microbial metabolites of Pseudomonads and Streptomycetes. This compound is recognized for its broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties.

Mechanism of Action

Mode of Action

As these receptors have a role as a major mediator of inflammation and/or a role for prostanoid signaling in activity-dependent plasticity, the symptoms of pain are temporarily reduced .

Biochemical Pathways

. This suggests that 7-MPCA might also be involved in similar biochemical pathways.

Result of Action

Additional evidence indicated that reactive oxygen species generation preceded PCA-induced microbe and cancer cell death . This suggests that 7-MPCA might have similar effects.

Action Environment

. This suggests that the action of 7-MPCA might also be influenced by similar environmental factors.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 7-Methylphenazine-1-carboxylic acid are not well-studied. Phenazine derivatives are known to interact with various enzymes, proteins, and other biomolecules. These interactions often involve binding to target molecules, altering their function or activity.

Cellular Effects

Phenazine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Phenazine derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Phenazine derivatives have been shown to have effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Phenazine derivatives have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Phenazine derivatives have been shown to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Phenazine derivatives have been shown to interact with transporters and binding proteins, influencing their localization or accumulation .

Subcellular Localization

Phenazine derivatives have been shown to localize to specific compartments or organelles, influenced by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenazines, including 7-Methylphenazine-1-carboxylic acid, can be achieved through various methods. Some common synthetic routes include:

    Wohl–Aue Method: This involves the condensation of o-phenylenediamine with glyoxal or its derivatives.

    Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2C-units.

    Reductive Cyclization: This involves the reductive cyclization of diphenylamines.

    Oxidative Cyclization: This method uses the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.

    Pd-catalyzed N-arylation: This involves the palladium-catalyzed N-arylation of suitable precursors.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Methylphenazine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the phenazine ring structure.

    Substitution: Substitution reactions can introduce different functional groups into the phenazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium tetrahydroborate and sodium ethanolate in ethanol are commonly used for reduction reactions.

    Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

7-Methylphenazine-1-carboxylic acid has a wide range of scientific research applications, including:

    Biology: Exhibits antimicrobial and antifungal activities, making it useful in studying microbial interactions and developing new antibiotics.

    Medicine: Shows antitumor properties, making it a candidate for cancer research and drug development.

    Industry: Used in the development of dyes and pigments due to its stable and vibrant coloration.

Comparison with Similar Compounds

    Phenazine-1-carboxylic acid: The parent compound with similar biological activities.

    Pyocyanin: A phenazine derivative with potent antimicrobial properties.

    Phenazine-1,6-dicarboxylic acid: Another derivative with distinct chemical properties.

Uniqueness: 7-Methylphenazine-1-carboxylic acid is unique due to its specific methyl group substitution, which enhances its biological activity and stability compared to other phenazine derivatives .

Properties

IUPAC Name

7-methylphenazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c1-8-5-6-10-12(7-8)15-11-4-2-3-9(14(17)18)13(11)16-10/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZYLUDVFLLAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=CC=CC(=C3N=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70549577
Record name 7-Methylphenazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103942-88-7
Record name 7-Methylphenazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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